

Physical and chemical properties of (m-Aminophenyl)metaboric acid hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (m-Aminophenyl)metaboric acid hydrochloride

Cat. No.: B151440

[Get Quote](#)

An In-depth Technical Guide to **(m-Aminophenyl)metaboric acid hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(m-Aminophenyl)metaboric acid hydrochloride, more systematically known as 3-aminophenylboronic acid hydrochloride, is a versatile organic compound widely utilized in synthetic chemistry and increasingly in biochemical applications. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic boronic acid moiety, makes it a valuable building block for a diverse range of molecules. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its use, and its functional applications, particularly in cross-coupling reactions and bioconjugation.

Core Physical and Chemical Properties

(m-Aminophenyl)metaboric acid hydrochloride is a white to off-white crystalline solid.^[1] It is soluble in water and other polar organic solvents, a property enhanced by its hydrochloride salt form.^[1] The compound is primarily identified by its CAS Number: 85006-23-1.^[2]

Quantitative physical and chemical data are summarized in the table below for easy reference.

Property	Value	Reference(s)
IUPAC Name	(3-aminophenyl)boronic acid hydrochloride	[3]
Synonyms	3-Aminophenylboronic acid HCl, (m-Aminophenyl)boronic acid HCl	[2]
CAS Number	85006-23-1	[2]
Molecular Formula	C ₆ H ₈ BNO ₂ · HCl	[2]
Molecular Weight	173.41 g/mol	[2]
Appearance	White to off-white, or pale yellow to grey crystalline powder or solid	[1] [4]
Solubility	Soluble in water and polar organic solvents	[1]
SMILES	Cl.Nc1ccccc(c1)B(O)O	[2]
InChI Key	QBMHZZHJIBUPOX-UHFFFAOYSA-N	[2]

Chemical Reactivity and Applications

The utility of **(m-aminophenyl)metaboric acid hydrochloride** stems from the distinct reactivity of its two functional groups.

- Boronic Acid Moiety: The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and the aminophenyl ring.[\[5\]](#) This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[\[6\]](#) The reactivity order for aryl halides is typically I > Br > OTf >> Cl.[\[6\]](#) Beyond palladium-catalyzed reactions, it can also participate in copper-catalyzed and palladium-free cross-coupling processes.[\[2\]](#)

- Amino Group: The amine at the meta-position is a versatile functional handle. It can be acylated, alkylated, or used as a nucleophile in various other transformations, allowing for the straightforward introduction of diverse substituents.[7]
- Interaction with Diols: A key chemical property of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols to create cyclic boronate esters.[8] This interaction is pH-dependent and is particularly strong with cis-diols found in saccharides and glycoproteins.[9] This property is exploited in the development of sensors for sugars, for affinity chromatography to purify glycoproteins, and in drug delivery systems.[1][9]

Experimental Protocols

Generalized Synthesis Protocol

While various proprietary methods exist, a common academic approach to synthesizing 3-aminophenylboronic acid involves the reduction of the corresponding nitro compound, 3-nitrophenylboronic acid. The hydrochloride salt is then prepared by treatment with hydrochloric acid.

Step 1: Reduction of 3-Nitrophenylboronic Acid A general method involves the catalytic hydrogenation of 3-nitrophenylboronic acid.

- In a reaction vessel, dissolve 3-nitrophenylboronic acid in a suitable solvent such as ethanol or ethyl acetate.
- Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
- Purge the vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically via a balloon or a pressurized system).
- Stir the reaction mixture vigorously at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
- Once complete, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
- Evaporate the solvent under reduced pressure to yield crude 3-aminophenylboronic acid.

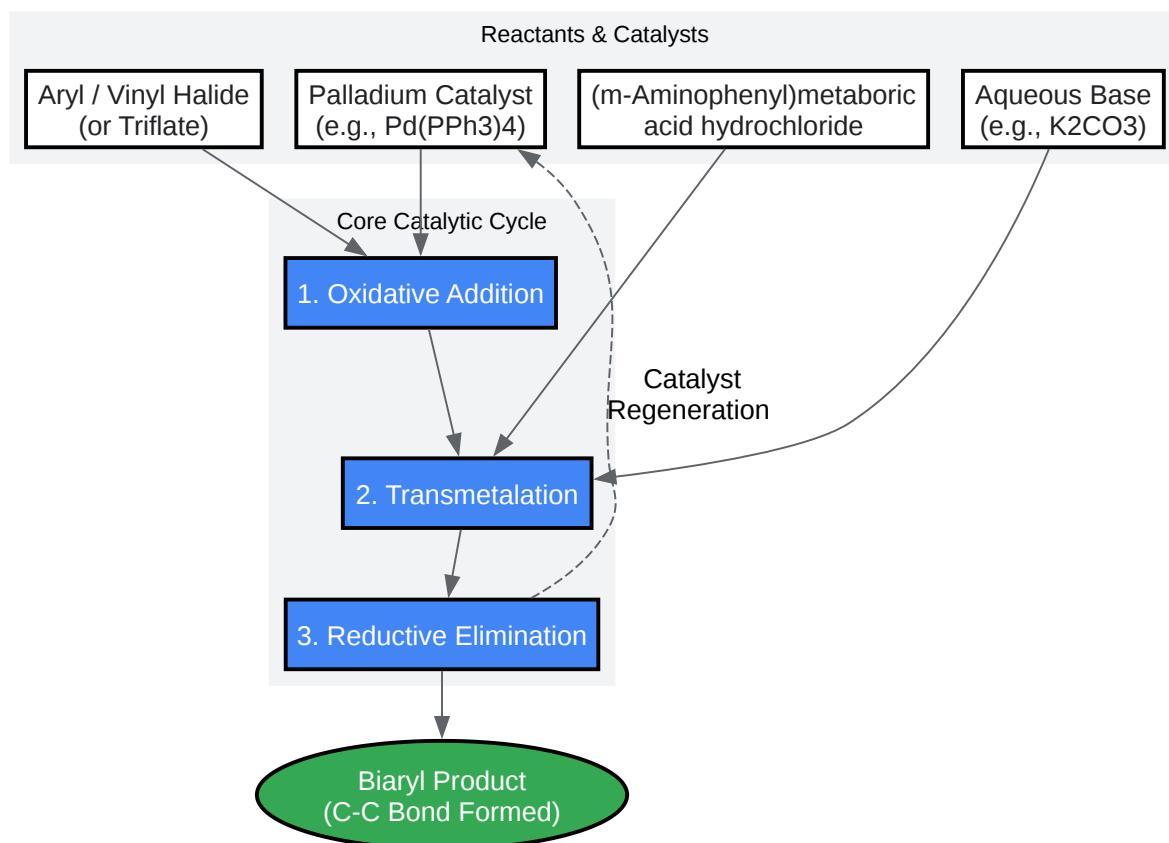
Step 2: Formation of the Hydrochloride Salt

- Dissolve the crude 3-aminophenylboronic acid in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
- Slowly add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent) with stirring.
- The hydrochloride salt will precipitate out of the solution.
- Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 3-aminophenylboronic acid hydrochloride.

Note: This is a generalized procedure. Specific conditions, such as solvent, temperature, and reaction time, may require optimization. A patent describes a similar synthesis pathway starting from 3-nitrobenzophenone, which undergoes a coupling reaction followed by a reduction and hydrolysis step to yield the final product.[10]

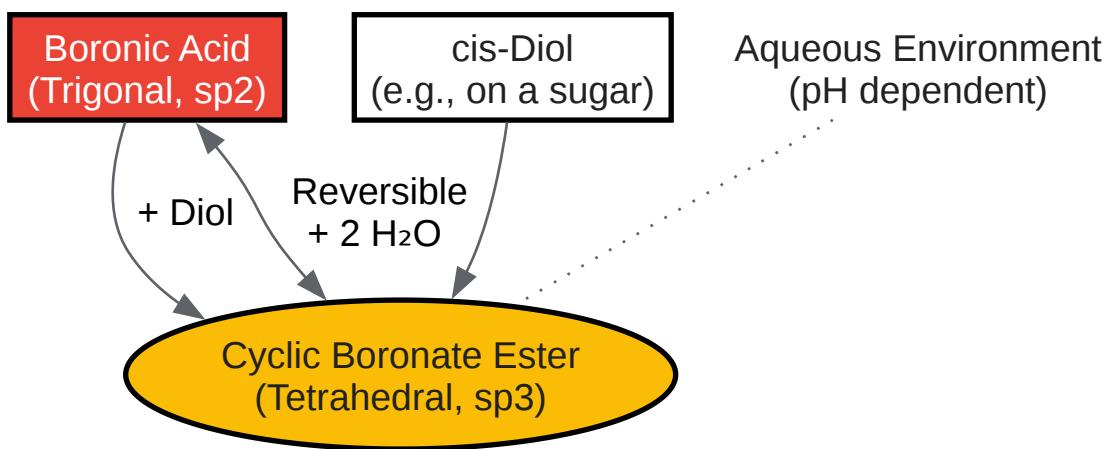
Protocol for Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a palladium-catalyzed Suzuki-Miyaura reaction using **(m-aminophenyl)metaboric acid hydrochloride**.


- To an oven-dried flask, add the aryl halide (1.0 equiv.), **(m-aminophenyl)metaboric acid hydrochloride** (1.2-1.5 equiv.), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$ (1-5 mol%), and a base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4 , 2-3 equiv.).
- Purge the flask with an inert gas (e.g., argon or nitrogen).
- Add a degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water.
- Heat the reaction mixture with stirring (typically 80-100 °C) for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.
- After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

- Separate the organic layer, wash with brine, dry over anhydrous Na_2SO_4 or MgSO_4 , and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.^{[5][11]}

Mandatory Visualizations


Signaling Pathways and Experimental Workflows

The following diagrams illustrate key logical and experimental workflows involving **(m-aminophenyl)metaboric acid hydrochloride**.

[Click to download full resolution via product page](#)

Caption: Logical workflow of the Suzuki-Miyaura cross-coupling reaction.

[Click to download full resolution via product page](#)

Caption: Reversible interaction of a boronic acid with a cis-diol.

Safety and Handling

(m-Aminophenyl)metaboric acid hydrochloride should be handled with standard laboratory safety precautions. It is classified as an irritant.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Measures: Avoid breathing dust. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.
- Storage: Store in a cool, dry place in a tightly sealed container.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cymitquimica.com [cymitquimica.com]
- 2. 3-アミノフェニルボロン酸 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 435530010 [thermofisher.com]
- 4. 85006-23-1 · m-Aminophenylboronic Acid Hydrochloride · 321-69061 · 327-69063[Detail Information] | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Aminophenylboronate Affinity Adsorbents [bioprocessonline.com]
- 10. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- To cite this document: BenchChem. [Physical and chemical properties of (m-Aminophenyl)metaboric acid hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151440#physical-and-chemical-properties-of-m-aminophenyl-metaboric-acid-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com